molecular formula C7H10N2O2 B12868266 3-Amino-3-(furan-3-yl)propanamide

3-Amino-3-(furan-3-yl)propanamide

Katalognummer: B12868266
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: YUNCSKKLFKXBIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(furan-3-yl)propanamide is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanamide group with an amino substituent at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(furan-3-yl)propanamide can be achieved through several methods. One common approach involves the condensation of 3-furancarboxaldehyde with an appropriate amine, followed by reduction and subsequent amidation . Another method includes the reaction of 3-furylacetic acid with ammonia or an amine under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(furan-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(furan-3-yl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(furan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-3-(furan-3-yl)propanamide is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

3-amino-3-(furan-3-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)

InChI-Schlüssel

YUNCSKKLFKXBIR-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=C1C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.